N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, an isothiazolidinone moiety, and a tolyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the isothiazolidinone ring: This step might involve the reaction of a suitable precursor with sulfur and an oxidizing agent to form the isothiazolidinone ring.
Chlorination: Introduction of the chloro group to the phenyl ring could be achieved through electrophilic aromatic substitution using chlorine gas or a chlorinating agent.
Acetamide formation: The final step might involve the reaction of the intermediate with an acetamide derivative to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group on the phenyl ring could be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (R-NH₂) could be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a deoxygenated analog.
Scientific Research Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-(m-tolyl)acetamide: Lacks the isothiazolidinone moiety.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Lacks the tolyl group.
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyl)acetamide: Has a para-tolyl group instead of a meta-tolyl group.
Uniqueness
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(m-tolyl)acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be leveraged in designing new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-4-2-5-14(10-13)11-18(22)20-15-6-7-16(19)17(12-15)21-8-3-9-25(21,23)24/h2,4-7,10,12H,3,8-9,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSIVXKEMRNMSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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